molecular formula C15H9Cl2F2NO B5731466 3-(2-chloro-6-fluorophenyl)-N-(4-chloro-2-fluorophenyl)acrylamide

3-(2-chloro-6-fluorophenyl)-N-(4-chloro-2-fluorophenyl)acrylamide

Cat. No. B5731466
M. Wt: 328.1 g/mol
InChI Key: JYZKQFGBVQRMTB-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chloro-6-fluorophenyl)-N-(4-chloro-2-fluorophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CFTR(inh)-172, and it is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels.

Mechanism of Action

CFTR(inh)-172 inhibits the function of CFTR chloride channels by binding to a specific site on the channel protein. This binding prevents the channel from opening and allows for the regulation of chloride transport across the cell membrane. By inhibiting CFTR channels, CFTR(inh)-172 can help to correct the ion transport defects that are associated with cystic fibrosis.
Biochemical and physiological effects:
The biochemical and physiological effects of CFTR(inh)-172 have been extensively studied in vitro and in vivo. In vitro studies have shown that CFTR(inh)-172 can inhibit CFTR channels in a dose-dependent manner, with a maximum inhibition of up to 90%. In vivo studies have shown that CFTR(inh)-172 can improve ion transport in the lungs of cystic fibrosis patients and reduce the severity of lung disease.

Advantages and Limitations for Lab Experiments

The advantages of using CFTR(inh)-172 in lab experiments include its potency and selectivity for CFTR channels, which allows for specific inhibition of these channels without affecting other ion channels. However, the limitations of using CFTR(inh)-172 include its high cost and the potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on CFTR(inh)-172. One direction is the development of new therapies for cystic fibrosis that target CFTR channels. Another direction is the use of CFTR(inh)-172 as a tool to study the function of CFTR channels and to develop new therapies for other diseases that involve ion transport defects. Additionally, future research could focus on optimizing the synthesis and purification of CFTR(inh)-172 to reduce its cost and improve its availability for research and clinical use.

Synthesis Methods

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(4-chloro-2-fluorophenyl)acrylamide involves several steps. The starting materials are 2-chloro-6-fluoroaniline and 4-chloro-2-fluorobenzoyl chloride, which undergo a reaction to form this compound. The reaction is catalyzed by a base, such as triethylamine, and the product is purified by recrystallization.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-(4-chloro-2-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields. In the field of cystic fibrosis research, CFTR(inh)-172 has been used as a tool to study the function of CFTR channels and to develop new therapies for cystic fibrosis. CFTR(inh)-172 has also been studied for its potential use in treating other diseases, such as polycystic kidney disease and secretory diarrhea.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(4-chloro-2-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2F2NO/c16-9-4-6-14(13(19)8-9)20-15(21)7-5-10-11(17)2-1-3-12(10)18/h1-8H,(H,20,21)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZKQFGBVQRMTB-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=C(C=C(C=C2)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.